2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone
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Overview
Description
2-(7-Oxabicyclo[221]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone is a complex organic compound characterized by its unique bicyclic and triazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the 7-Oxabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by an epoxidation step.
Attachment of the triazole ring: This step often involves a click chemistry reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through a variety of methods, including reductive amination or cyclization of appropriate precursors.
Final coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and click chemistry steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with specific properties, such as enhanced stability or reactivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]methane: Similar structure but with a methylene group instead of an ethanone.
Uniqueness
The uniqueness of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone lies in its combination of bicyclic, triazole, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(9-11-8-13-3-4-14(11)21-13)18-6-1-2-12(10-18)19-7-5-16-17-19/h5,7,11-14H,1-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYWYPJHRZEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC3CCC2O3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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